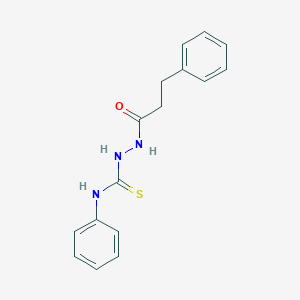![molecular formula C28H24N2O5 B323825 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol](/img/structure/B323825.png)
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol is a complex organic compound known for its unique chemical structure and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions to form the final product. Common reagents used in these reactions include aldehydes, amines, and phenols, under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to accelerate the reactions and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 5-[[4-[4-[(3-Hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenolic and imino derivatives, such as:
- 4-Methoxyphenethylamine
- 3-Hydroxy-4-methoxybenzaldehyde
- 2-Methoxyphenol .
Uniqueness
Its ability to undergo multiple types of reactions and its diverse biological activities make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C28H24N2O5 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
5-[[4-[4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C28H24N2O5/c1-33-27-13-3-19(15-25(27)31)17-29-21-5-9-23(10-6-21)35-24-11-7-22(8-12-24)30-18-20-4-14-28(34-2)26(32)16-20/h3-18,31-32H,1-2H3 |
InChI-Schlüssel |
BGEFBXLLDHQJDB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)

![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)

![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)




![3-[(Anilinocarbothioyl)amino]benzamide](/img/structure/B323762.png)

